2,2'-Oxybis(6-fluorobenzonitrile)
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Overview
Description
2,2’-Oxybis(6-fluorobenzonitrile) is a chemical compound with the molecular formula C14H6F2N2O It is characterized by the presence of two fluorobenzonitrile groups connected by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 6-fluorobenzonitrile and an oxygen source, such as hydrogen peroxide or a peracid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 2,2’-Oxybis(6-fluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(6-fluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Oxybis(6-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(6-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: A simpler analog with one fluorobenzonitrile group.
2,2’-Dioxydiphenyl: Similar structure but without the fluorine atoms.
6-Fluorobenzonitrile: A precursor in the synthesis of 2,2’-Oxybis(6-fluorobenzonitrile).
Uniqueness
2,2’-Oxybis(6-fluorobenzonitrile) is unique due to the presence of two fluorobenzonitrile groups connected by an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C14H6F2N2O |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-(2-cyano-3-fluorophenoxy)-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H6F2N2O/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H |
InChI Key |
AVHBVRVCOXJLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
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